molecular formula C14H7BrO2 B12851368 1-Bromophenanthrene-9,10-dione

1-Bromophenanthrene-9,10-dione

Cat. No.: B12851368
M. Wt: 287.11 g/mol
InChI Key: JUOIDRJHGFAZPB-UHFFFAOYSA-N
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Description

1-Bromophenanthrene-9,10-dione is an organic compound with the molecular formula C14H7BrO2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a bromine atom substituted at the 1-position and two ketone groups at the 9 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromophenanthrene-9,10-dione can be synthesized through the bromination of phenanthrene followed by oxidation. The process typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromophenanthrene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium(VI) oxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-Bromophenanthrene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromophenanthrene-9,10-dione involves its interaction with molecular targets through its reactive bromine and ketone groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems .

Comparison with Similar Compounds

  • 3-Bromo-9,10-phenanthrenedione
  • 9,10-Phenanthrenequinone
  • 1-Bromophenanthrene

Comparison: 1-Bromophenanthrene-9,10-dione is unique due to the presence of both a bromine atom and two ketone groups, which confer distinct reactivity compared to its analogs. For instance, 9,10-phenanthrenequinone lacks the bromine atom, making it less reactive in substitution reactions. Similarly, 1-bromophenanthrene does not have the ketone groups, limiting its applications in redox chemistry .

Properties

Molecular Formula

C14H7BrO2

Molecular Weight

287.11 g/mol

IUPAC Name

1-bromophenanthrene-9,10-dione

InChI

InChI=1S/C14H7BrO2/c15-11-7-3-6-9-8-4-1-2-5-10(8)13(16)14(17)12(9)11/h1-7H

InChI Key

JUOIDRJHGFAZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)C(=O)C2=O

Origin of Product

United States

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